6-(3,4-Dimethylphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Overview
Description
8-(3,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and imidazo[1,2-g]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines and purine derivatives. The key steps may involve:
N-alkylation: Introduction of the methyl group on the nitrogen atom of the purine ring.
Aromatic substitution: Attachment of the 3,4-dimethylphenyl and 4-methylphenyl groups to the imidazo[1,2-g]purine core.
Cyclization: Formation of the imidazo ring through intramolecular reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
8-(3,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
8-(3,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmaceutical agent due to its complex structure and potential biological activity.
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
Biological Research: Study of its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 8-(3,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation into nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
8-(3,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione: Unique due to its specific substitution pattern and imidazo[1,2-g]purine core.
1,2-Bis(3,4-dimethylphenyl)ethane: Similar in having dimethylphenyl groups but lacks the imidazo[1,2-g]purine core.
Uniqueness
The uniqueness of 8-(3,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione lies in its complex structure, which provides specific chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C24H25N5O2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
6-(3,4-dimethylphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H25N5O2/c1-15-5-8-18(9-6-15)14-29-22(30)20-21(26(4)24(29)31)25-23-27(11-12-28(20)23)19-10-7-16(2)17(3)13-19/h5-10,13H,11-12,14H2,1-4H3 |
InChI Key |
AEEGJRJXJSOYLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCN4C5=CC(=C(C=C5)C)C)N(C2=O)C |
Origin of Product |
United States |
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